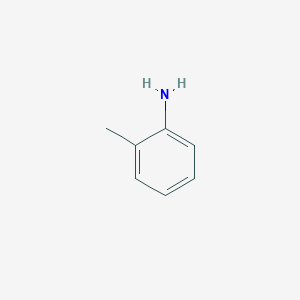

o-Toluidine

Beschreibung

Eigenschaften

IUPAC Name |

2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVCVTLRINQCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N, Array | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97917-08-3, 636-21-5 (hydrochloride) | |

| Record name | Poly(o-toluidine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97917-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026164 | |

| Record name | 2-Methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-toluidine appears as a clear colorless or light yellow liquid. May become reddish brown on exposure to air and light. Flash point 185 °F. Has about the same density as water and is very slightly soluble in water. Vapors are heavier than air. Confirmed carcinogen., Colorless to pale-yellow liquid with an aromatic, aniline-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH-BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless to pale-yellow liquid with an aromatic, aniline-like odor. | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-Toluidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

392 to 396 °F at 760 mmHg (NTP, 1992), 200 °C, 392 °F | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

185 °F (NTP, 1992), 185 °F, 85 °C c.c. | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

5 to 10 mg/mL at 59 °F (NTP, 1992), 16.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.62 (poor), 2% | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-Toluidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.998 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 1.00, 0.998, 1.01 | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7, 3.69 | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 0.3 mmHg at 86 °F (NTP, 1992), 0.26 [mmHg], Vapor pressure, Pa at 25 °C: 34.5, 0.3 mmHg | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

95-53-4 | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B635MZ0ZLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Toluidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XU2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

2.7 °F (NTP, 1992), -16.3 °C, -16 °C (beta-form), 2.7 °F, 6 °F | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-Toluidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Toluidine: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Toluidine, systematically named 2-methylaniline, is an aromatic amine of significant industrial importance, primarily serving as a key intermediate in the synthesis of dyes, pigments, herbicides, and pharmaceuticals. This comprehensive technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, metabolic pathways, and toxicological profile of this compound. Detailed experimental protocols for its synthesis, in vitro metabolism analysis, and mutagenicity assessment are provided to support researchers and professionals in the fields of chemistry and drug development. All quantitative data is presented in standardized tables for clarity and ease of comparison. Furthermore, key processes are visualized using Graphviz diagrams to illustrate logical workflows and reaction pathways.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene (B151609) ring substituted with an amino group (-NH₂) and a methyl group (-CH₃) at ortho positions (positions 1 and 2, respectively).[1] This substitution pattern is what defines it as the ortho isomer of toluidine.

The fundamental details of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-Methylaniline[2][3] |

| Synonyms | o-Methylaniline, 2-Aminotoluene, 1-Amino-2-methylbenzene[4][5] |

| CAS Number | 95-53-4[4] |

| Molecular Formula | C₇H₉N[4][6] |

| Molecular Weight | 107.15 g/mol [5][6] |

| Chemical Structure | A benzene ring with a methyl group and an amino group at adjacent positions. |

graph o_toluidine_structure { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF"; edge [color="#202124"];// Benzene ring N1 [pos="0,1.732!", label=""]; N2 [pos="1.5,0.866!", label=""]; N3 [pos="1.5,-0.866!", label=""]; N4 [pos="0,-1.732!", label=""]; N5 [pos="-1.5,-0.866!", label=""]; N6 [pos="-1.5,0.866!", label=""]; N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1;

// Double bonds N1 -- N6; N2 -- N3; N4 -- N5;

// Substituents C1 [pos="0,2.8!", label="NH₂", fontcolor="#202124"]; C2 [pos="2.6,1.5!", label="CH₃", fontcolor="#202124"]; N1 -- C1 [len=1.5]; N2 -- C2 [len=1.5]; }

Caption: Chemical structure of this compound (2-Methylaniline).

Physicochemical Properties

This compound is a colorless to pale yellow liquid that may darken to a reddish-brown color upon exposure to air and light.[6][7] It possesses a characteristic aromatic, aniline-like odor.[4][7] The key physicochemical properties are detailed in the following table.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[4][7] |

| Odor | Aromatic, aniline-like[4][7] |

| Melting Point | -23.68 °C[4][7] |

| Boiling Point | 200-202 °C[4][7] |

| Density | 1.004 g/cm³ at 20 °C[4][6] |

| Solubility in water | 1.62 g/100 mL at 20 °C[5] |

| Vapor Pressure | 0.3075 mmHg at 25 °C[4] |

| Refractive Index (n_D^20) | 1.572[5][6] |

| Flash Point | 85 °C (closed cup)[5] |

| Autoignition Temperature | 480 °C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data Points |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.01 (m, 2H, Ar-H), 6.67 (t, 1H, Ar-H), 6.58 (d, 1H, Ar-H), 3.48 (s, 2H, NH₂), 2.09 (s, 3H, CH₃)[4] |

| IR (liquid film) | ν (cm⁻¹): 3450, 3360 (N-H stretch), 3050, 3020 (C-H aromatic stretch), 2920, 2850 (C-H aliphatic stretch), 1620, 1500 (C=C aromatic stretch), 750 (C-H aromatic bend)[3] |

| Mass Spectrometry (EI) | m/z (%): 107 (M⁺, 100), 106 (97.7), 77 (14.3), 79 (11.7)[4] |

Synthesis of this compound

The primary industrial synthesis of this compound involves a two-step process: the nitration of toluene (B28343) followed by the hydrogenation of the resulting o-nitrotoluene.

Caption: General synthesis pathway of this compound from toluene.

Experimental Protocol: Laboratory Scale Synthesis via Reduction of o-Nitrotoluene

This protocol describes the reduction of o-nitrotoluene to this compound using tin and hydrochloric acid, adapted from established methods.[6]

Materials:

-

o-Nitrotoluene

-

Granulated Tin

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 40%)

-

Dichloromethane (B109758) (DCM) or Diethyl Ether

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place granulated tin and concentrated hydrochloric acid.

-

Slowly add o-nitrotoluene to the flask. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the mixture to reflux for approximately 1-2 hours, or until the characteristic almond-like smell of o-nitrotoluene is no longer present.

-

Cool the reaction mixture and cautiously make it strongly alkaline by adding a concentrated sodium hydroxide solution. This will precipitate tin salts as hydroxides.

-

Perform a steam distillation to separate the this compound from the reaction mixture. Collect the distillate, which will be a milky emulsion.

-

Extract the this compound from the distillate using an organic solvent such as dichloromethane or diethyl ether.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by distillation.

-

The crude this compound can be further purified by vacuum distillation.

Metabolism of this compound

The metabolism of this compound primarily occurs in the liver and involves several key enzymatic pathways, including N-acetylation and cytochrome P450-mediated oxidation.[8] These metabolic processes can lead to both detoxification and bioactivation, the latter forming reactive metabolites that are implicated in its carcinogenicity.

Caption: Key metabolic pathways of this compound.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound using liver microsomes.[9][10][11][12][13]

Materials:

-

Cryopreserved liver microsomes (e.g., human, rat)

-

This compound solution

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Incubator/water bath at 37 °C

-

Organic solvent for quenching (e.g., acetonitrile, methanol)

-

LC-MS/MS system for analysis

Procedure:

-

Thaw the cryopreserved liver microsomes on ice.

-

Prepare a reaction mixture containing phosphate buffer and the desired concentration of liver microsomes.

-

Pre-incubate the reaction mixture at 37 °C for a few minutes.

-

Add the this compound solution to the pre-warmed reaction mixture to initiate the reaction.

-

Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37 °C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

At each time point, take an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using a validated LC-MS/MS method.

Toxicology

This compound is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency and as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC).[14][15] Chronic exposure has been linked to an increased risk of bladder cancer in humans.[14] Acute exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[15]

Caption: Logical workflow for the synthesis, characterization, and biological evaluation of this compound.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[16][17]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

S9 fraction (for metabolic activation)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Histidine/biotin (B1667282) solution

-

This compound solution at various concentrations

-

Positive and negative controls

Procedure:

-

Prepare overnight cultures of the Salmonella typhimurium tester strains.

-

To a test tube, add the tester strain culture, the this compound solution (or control), and either the S9 mix (for assays with metabolic activation) or a buffer.

-

Pre-incubate the mixture at 37 °C for a short period.

-

Add molten top agar containing a trace amount of histidine and biotin to the test tube.

-

Quickly vortex and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37 °C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[17][18]

Conclusion

This compound is a valuable industrial chemical with a well-defined chemical structure and a range of applications. However, its use requires careful handling and consideration of its toxicological properties, particularly its carcinogenicity. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound, enabling further research and development in a safe and informed manner. A thorough understanding of its metabolism is key to elucidating the mechanisms of its toxicity and developing strategies to mitigate its adverse health effects.

References

- 1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 2. This compound.hcl: Carcinogenic Potency Database [leadscope.com]

- 3. Sciencemadness Discussion Board - Reduction of Nitro Toluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. US4554380A - Process for the manufacture of this compound and/or m-toluidine and/or p-toluidine - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - this compound from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Continuous Flow Reactor for p-toluidine Formation - Senior Design Day [hajim.rochester.edu]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. researchgate.net [researchgate.net]

- 11. mttlab.eu [mttlab.eu]

- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. xenometrix.ch [xenometrix.ch]

o-Toluidine synthesis from o-nitrotoluene

An In-depth Technical Guide to the Synthesis of o-Toluidine from o-Nitrotoluene

Introduction

This compound (2-methylaniline) is a crucial aromatic amine that serves as a fundamental building block in the synthesis of a wide array of commercial products. It is a key intermediate in the manufacturing of various dyes, pigments, herbicides (such as metolachlor (B1676510) and acetochlor), and rubber vulcanization accelerators.[1][2][3] Industrially, the most prevalent and economically viable method for producing this compound is through the reduction of its corresponding nitroaromatic compound, o-nitrotoluene.[1][2]

This technical guide provides a comprehensive overview of the primary synthesis routes for converting o-nitrotoluene to this compound, with a focus on catalytic hydrogenation and metal-acid reduction systems. It is intended for researchers, chemists, and professionals in the chemical and pharmaceutical industries, offering detailed experimental protocols, comparative data, and process visualizations.

Principal Synthesis Methodologies

The conversion of the nitro group (-NO₂) in o-nitrotoluene to an amino group (-NH₂) is a reductive process. This can be achieved through several methods, with catalytic hydrogenation being the standard for industrial-scale production and metal-based reductions often employed in laboratory settings.

Catalytic Hydrogenation

Catalytic hydrogenation is the preferred industrial method for synthesizing this compound due to its high efficiency, excellent selectivity, and cleaner reaction profile, which minimizes waste products.[4] The process involves the reaction of o-nitrotoluene with hydrogen gas in the presence of a metal catalyst.[2][4]

The general reaction is as follows: CH₃C₆H₄NO₂ + 3H₂ → CH₃C₆H₄NH₂ + 2H₂O

Common catalysts include palladium (often on a carbon support, Pd/C), Raney nickel, and copper chromite.[5][6][7] The reaction is typically carried out in a solvent, such as methanol (B129727) or acetic acid, under controlled temperature and pressure.[6][8] Following the reaction, the catalyst is filtered out, and the this compound product is purified through distillation.[4]

Recent research has explored more advanced catalysts, such as palladium/graphene (Pd/G) nanocomposites, which have demonstrated higher activity and stability compared to traditional commercial Pd/C catalysts.[6]

Metal and Acid Reduction (Béchamp Reduction)

A classic and reliable laboratory-scale method for reducing nitroarenes is the Béchamp reduction, which utilizes a metal (typically iron or tin) in an acidic medium, such as hydrochloric acid (HCl).[9][10]

Iron/HCl System: The reduction with iron filings in the presence of a small amount of hydrochloric acid is a common procedure. The reaction is initiated by heating, after which the exothermic reaction maintains the required temperature.[9]

Tin/HCl System: Granulated tin and concentrated hydrochloric acid can also be used effectively. This method is known to be facile for the reduction of aromatic nitro compounds.[9]

After the reduction is complete, the reaction mixture is made basic to liberate the free amine from its salt. The this compound is then typically isolated and purified by steam distillation or solvent extraction followed by vacuum distillation.[9][10]

Data Presentation

The following tables summarize quantitative data from various synthesis protocols.

Table 1: Comparison of Catalytic Hydrogenation Conditions

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (psig) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Raney Nickel | p-Nitrotoluene* | Methanol | 100-140 | 20-160 | >99 (Conversion) | [7] |

| Palladium/Graphene | o-Nitrotoluene | Methanol | Not specified | H₂ atmosphere | High Activity | [6] |

| Manganese Complex | Nitrobenzene* | Toluene | 130 | ~725 (50 bar) | 59 | [11] |

| Not specified | o-Nitrotoluene | Glacial Acetic Acid | Not specified | H₂ atmosphere | Not specified** |[8] |

*Data for structurally similar compounds are included for comparative purposes. **Yield for this compound was not the primary reported outcome in this specific experiment.

Table 2: Summary of Metal/Acid Reduction Protocols

| Metal | Acid | Substrate Amount | Temperature (°C) | Purification Method | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iron Powder | Hydrochloric Acid | 100 g o-Nitrotoluene | 90-100 | Steam Distillation | Good (not quantified) | [9] |

| Tin | Hydrochloric Acid | 22.7 g o-Nitrotoluene | Not specified | Vacuum Distillation | 60.0 |[9] |

Experimental Protocols

Protocol 1: General Catalytic Hydrogenation

This protocol describes a generalized procedure for the catalytic hydrogenation of o-nitrotoluene.

-

Reactor Setup: A high-pressure reactor (autoclave) equipped with a stirring system, heating mantle, and gas inlet is charged with o-nitrotoluene, a suitable solvent (e.g., methanol), and the catalyst (e.g., 5% Pd/C or Raney Nickel).

-

Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to the desired level. The mixture is heated and stirred vigorously to ensure efficient gas-liquid mixing. The reaction progress is monitored by observing the cessation of hydrogen uptake.[4]

-

Reaction Completion: Once the reaction is complete, the heater is turned off, and the reactor is allowed to cool to room temperature. The excess hydrogen pressure is carefully vented.

-

Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst.

-

Purification: The solvent is removed from the filtrate by distillation. The resulting crude this compound is then purified by fractional vacuum distillation to yield the final product.[4][9]

Protocol 2: Reduction using Iron and Hydrochloric Acid

This protocol is adapted from established laboratory procedures.[9]

-

Reactor Setup: A reaction vessel equipped with a powerful mechanical stirrer and a reflux condenser is charged with 60 mL of water and 120 g of fine iron powder.

-

Activation: The mixture is heated to 90-95°C with vigorous stirring, and 10 mL of concentrated hydrochloric acid is added.

-

Substrate Addition: 100 g of o-nitrotoluene is added portion-wise at a rate that maintains the reaction temperature at approximately 100°C due to the exothermic nature of the reaction.

-

Reaction Completion: After the addition is complete, the mixture is heated to maintain 100°C until the characteristic smell of o-nitrotoluene is no longer detectable.

-

Isolation and Purification: The reaction mixture is made strongly basic with sodium hydroxide (B78521) solution. The this compound product is then isolated via steam distillation. The oily this compound layer is separated from the aqueous distillate in a separatory funnel.[9]

Protocol 3: Reduction using Tin and Hydrochloric Acid

This protocol outlines a tin-based reduction.[9][10]

-

Reactor Setup: A round-bottom flask is charged with 49 g of granulated tin and 26 mL of o-nitrotoluene.

-

Acid Addition: Approximately 110-130 mL of concentrated hydrochloric acid is added slowly and in portions. The flask may require cooling in an ice bath to control the vigorous exothermic reaction.

-

Reaction Completion: The mixture is stirred until the reaction subsides and the tin is substantially consumed.

-

Work-up: The reaction mixture is cooled and made strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This precipitates tin hydroxides and liberates the free this compound.

-

Purification: The this compound is isolated from the thick mixture by steam distillation.[10] Alternatively, the product can be extracted with a solvent like diethyl ether, dried, and purified by vacuum distillation.[9] A reported yield for a similar procedure was 60.0%.[9]

Mandatory Visualizations

Chemical Reaction Pathway

Caption: General reaction pathway for the reduction of o-nitrotoluene.

Experimental Workflow for Metal/Acid Reduction

Caption: Key steps in the Béchamp reduction and product purification.

Safety and Handling

Professionals undertaking these syntheses must adhere to strict safety protocols.

-

o-Nitrotoluene: Is toxic and readily absorbed through the skin. It is a suspected carcinogen.[12]

-

This compound: Is toxic, flammable, and classified as a likely human carcinogen.[2]

-

Reagents: Concentrated acids (HCl) are highly corrosive. Hydrogen gas is extremely flammable and poses an explosion risk. Solvents like methanol are flammable and toxic.

All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats. High-pressure hydrogenation should only be performed by trained personnel using certified equipment.

References

- 1. US4554380A - Process for the manufacture of this compound and/or m-toluidine and/or p-toluidine - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Production and manufacturing method and process flow of this compound-Chemwin [en.888chem.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Sciencemadness Discussion Board - this compound from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Sciencemadness Discussion Board - First this compound synthesis - running into some issues with the reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylaniline, also known as o-toluidine or 2-aminotoluene, is a primary aromatic amine that serves as a vital intermediate in the synthesis of a wide array of commercially significant products. Its applications span from the manufacturing of dyes and pigments to the production of pharmaceuticals, pesticides, and rubber vulcanization accelerators. A thorough understanding of its physical and chemical properties is paramount for its safe handling, effective utilization in synthetic chemistry, and for predicting its toxicological and environmental impact. This guide provides a comprehensive overview of the core physicochemical characteristics of 2-methylaniline, detailed experimental protocols for their determination, and visual representations of key chemical and biological pathways.

Physical Properties of 2-Methylaniline

2-Methylaniline is a colorless to pale yellow oily liquid that has a tendency to darken to a reddish-brown color upon exposure to air and light. It possesses a characteristic aromatic, amine-like odor. The key physical properties of 2-methylaniline are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N | |

| Molar Mass | 107.15 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Aromatic, amine-like | |

| Density | 1.008 g/mL at 25 °C | |

| Melting Point | -23 °C | |

| Boiling Point | 199-201 °C | |

| Flash Point | 85 °C (185 °F) | |

| Water Solubility | 1.5 - 1.6 g/100 mL at 20-25 °C (Slightly soluble) | |

| Solubility in Organic Solvents | Miscible with ethanol (B145695), ether, and chloroform | |

| Vapor Pressure | 0.26 mm Hg at 25 °C | |

| Vapor Density | 3.7 (vs. air) | |

| Refractive Index (n²⁰/D) | 1.572 |

Chemical Properties and Reactivity of 2-Methylaniline

The chemical behavior of 2-methylaniline is largely dictated by the presence of the amino group (-NH₂) attached to the benzene (B151609) ring. The unshared pair of electrons on the nitrogen atom makes the compound basic and nucleophilic. The methyl group at the ortho position exerts a weak electron-donating effect and introduces steric hindrance, which can influence the reactivity of the amino group and the aromatic ring.

| Property | Value | Source(s) |

| pKa (of the conjugate acid) | 4.44 at 25 °C | |

| pH | 7.4 (aqueous solution at 20 °C) | |

| Stability | Tends to darken upon oxidation; stable under inert conditions. Sensitive to air and light. |

Key Chemical Reactions:

-

Basicity and Salt Formation: As a weak base, 2-methylaniline reacts with strong acids to form the corresponding ammonium (B1175870) salts. This property is often exploited for its purification and separation.

-

Acylation: The amino group readily undergoes acylation with acyl halides or anhydrides to form amides. For instance, it reacts with acetic anhydride (B1165640) to produce N-acetyl-2-methylaniline.

-

Diazotization: At low temperatures (0-5 °C), 2-methylaniline reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and is a cornerstone in the synthesis of azo dyes.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, due to steric hindrance from the adjacent methyl group, substitution at the para position is generally favored.

Experimental Protocols

Determination of Melting Point (for solid derivatives)

Since 2-methylaniline is a liquid at room temperature, this protocol is applicable to its solid derivatives.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Procedure:

-

A small amount of the dry, powdered solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

-

The assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated Mel-Temp apparatus).

-

The sample is heated slowly, at a rate of 1-2 °C per minute, as the melting point is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure (Micro-Boiling Point Method):

-

Approximately 0.5 mL of 2-methylaniline is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a heating block).

-

As the liquid is heated, a continuous stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Procedure (Gravimetric Method):

-

An excess amount of 2-methylaniline is added to a known volume of the solvent (e.g., water) in a sealed vial.

-

The mixture is agitated in a thermostatic shaker or water bath at a constant temperature until equilibrium is reached (typically several hours).

-

The mixture is allowed to stand for the undissolved solute to settle.

-

A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette.

-

The solvent is evaporated from the withdrawn aliquot in a pre-weighed container.

-

The container with the residue is dried to a constant weight.

-

The mass of the dissolved 2-methylaniline is determined, and the solubility is calculated (e.g., in g/100 mL).

Determination of pKa (Potentiometric Titration)

Principle: The pKa of the conjugate acid of 2-methylaniline can be determined by titrating a solution of the amine with a standard strong acid and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Procedure:

-

A standard solution of 2-methylaniline (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

-

The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve (pH vs. volume of titrant added) is plotted. The equivalence point is determined from the inflection point of the curve (or by using the first or second derivative).

-

The volume of titrant at the half-equivalence point is determined, and the corresponding pH on the curve is taken as the pKa value.

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy:

-

A dilute solution of 2-methylaniline is prepared in a UV-transparent solvent (e.g., ethanol).

-

A quartz cuvette is filled with the solvent to record a baseline spectrum.

-

The same cuvette is rinsed and filled with the 2-methylaniline solution.

-

The UV-Vis spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).

FTIR Spectroscopy (Liquid Film):

-

A drop of neat 2-methylaniline is placed on the surface of a salt plate (e.g., KBr or NaCl).

-

A second salt plate is placed on top and gently rotated to create a thin, uniform liquid film.

-

The "sandwich" of salt plates is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

NMR Spectroscopy (¹H and ¹³C):

-

Approximately 5-25 mg of 2-methylaniline is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

The tube is capped and gently agitated to ensure a homogeneous solution.

-

The NMR tube is placed in the spectrometer, and the ¹H and/or ¹³C NMR spectra are acquired.

Visualized Workflows and Pathways

Synthesis of C.I. Pigment Red 3

This workflow illustrates the synthesis of C.I. Pigment Red 3, a common industrial pigment, which involves the diazotization of a toluidine derivative.

Metabolic Pathway of a Substituted Aniline

The following diagram illustrates a plausible metabolic pathway for a substituted aniline, based on the microbial degradation of 2-methyl-6-ethylaniline. This involves initial oxidation followed by deamination and ring cleavage.

Conclusion

2-Methylaniline is a foundational chemical with a rich profile of physical and chemical properties that are critical to its industrial applications and safety considerations. This guide has provided a detailed summary of these properties, along with standardized experimental protocols for their measurement. The visualized workflows for a key synthetic application and a representative metabolic pathway further illustrate the central role of this compound in both industrial and biological systems. For researchers, scientists, and drug development professionals, a firm grasp of this information is essential for innovation and for ensuring safe and sustainable practices.

An In-depth Technical Guide to o-Toluidine (CAS Number 95-53-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluidine, with the CAS number 95-53-4, is an aromatic amine that serves as a crucial intermediate in various industrial syntheses.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, metabolic pathways, toxicology, and safety information, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known as 2-methylaniline, is a colorless to pale yellow liquid that may darken to a reddish-brown color upon exposure to air and light.[4][5][6] It possesses a distinct aromatic, aniline-like odor.[7][8] The compound is slightly soluble in water but soluble in dilute acids, alcohol, and ether.[3][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N | [7][9] |

| Molecular Weight | 107.15 g/mol | [5][7] |

| CAS Number | 95-53-4 | [7][9] |

| Melting Point | -23 °C | [7] |

| Boiling Point | 199-200 °C | [7][8] |

| Density | 1.008 g/mL at 25 °C | [7][8] |

| Vapor Density | 3.7 (vs air) | [7] |

| Vapor Pressure | 0.26 mm Hg at 25 °C | [7] |

| Flash Point | 185 °F (85 °C) | [4] |

| Autoignition Temperature | 900 °F (482 °C) | [4] |

| Water Solubility | 1.5 g/100 mL at 25 °C | [7] |

| logP (Octanol/Water Partition Coefficient) | 1.4 at 24.5 °C | [7] |

| pKa | 4.44 at 25 °C | [7] |

Synthesis and Industrial Production

The primary industrial synthesis of this compound involves the nitration of toluene, which produces a mixture of nitrotoluene isomers with a preference for the ortho isomer.[10] This mixture is then separated by distillation. The subsequent step is the hydrogenation of 2-nitrotoluene (B74249) to yield this compound.[10]

Alternative laboratory and industrial synthesis methods include:

-

Iron powder reduction : o-Nitrotoluene is reduced using iron powder in a dilute acid medium. The resulting crude this compound is then purified.[8]

-

Direct amination : This method involves the direct reaction of o-nitrotoluene with ammonia (B1221849) in the presence of a catalyst, though it typically results in a lower purity product.[8]

Applications in Research and Industry

This compound is a versatile chemical intermediate with a wide range of applications:

-

Dye and Pigment Industry : It is a key precursor in the manufacturing of various azo and triphenylmethane (B1682552) dyes.[7][8]

-

Pharmaceuticals : It serves as an intermediate in the synthesis of drugs such as methaqualone and bisoprolol.[8]

-

Agrochemicals : this compound is used in the production of herbicides like metolachlor (B1676510) and acetochlor.[8][10]

-

Rubber Industry : It is utilized in the manufacturing of rubber vulcanization accelerators.[7][8]

-

Analytical Chemistry : It has been used as a reagent for the specific determination of glucose in biological materials.[7]

Metabolic Pathways

The metabolism of this compound is complex, involving several competing activation and deactivation pathways.[10] It is absorbed through inhalation, dermal contact, and from the gastrointestinal tract.[10][11] The primary metabolism occurs in the endoplasmic reticulum of the liver.[7][10]

Key metabolic transformations include:

-

Ring Hydroxylation : Primarily at the 4-position to form 4-amino-m-cresol.[10][12]

-

N-oxidation and N-hydroxylation : Cytochrome P450-mediated N-hydroxylation leads to the formation of N-hydroxy-o-toluidine, a carcinogenic metabolite.[10] This can be further metabolized to o-nitrosotoluene.[10]

The major urinary metabolites in rats include 4-amino-m-cresol and N-acetyl-4-amino-m-cresol.[10] Conjugation with sulfates and glucuronides facilitates excretion, with sulfate (B86663) conjugates being predominant.[7][10]

Toxicological Profile

This compound is classified as a toxic and carcinogenic substance.[7][13]